N-(4-methylphenyl)-beta-D-arabinopyranosylamine
Overview
Description
N-(4-methylphenyl)-beta-D-arabinopyranosylamine is a compound that belongs to the class of glycosylamines It consists of an arabinopyranose sugar moiety linked to a 4-methylphenyl group through an amine bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-beta-D-arabinopyranosylamine typically involves the reaction of 4-methylphenylamine with a protected form of beta-D-arabinopyranose. The protection of the sugar moiety is necessary to prevent unwanted side reactions. Common protecting groups include acetyl or benzyl groups. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to yield the desired glycosylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-beta-D-arabinopyranosylamine can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-beta-D-arabinopyranosylamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and glycosylated derivatives.
Biology: It may serve as a probe or ligand in biochemical assays to study carbohydrate-protein interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-beta-D-arabinopyranosylamine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its glycosyl and aromatic moieties. The arabinopyranose unit can mimic natural carbohydrates, allowing it to bind to carbohydrate-recognizing proteins, while the 4-methylphenyl group can provide additional binding interactions or modify the compound’s overall properties.
Comparison with Similar Compounds
N-(4-methylphenyl)-beta-D-glucopyranosylamine: Similar structure but with a glucopyranose instead of arabinopyranose.
N-(4-methylphenyl)-beta-D-galactopyranosylamine: Contains a galactopyranose moiety.
N-(4-methylphenyl)-beta-D-mannopyranosylamine: Features a mannopyranose unit.
Uniqueness: N-(4-methylphenyl)-beta-D-arabinopyranosylamine is unique due to the specific configuration of the arabinopyranose moiety, which can influence its binding properties and reactivity. The presence of the 4-methylphenyl group also imparts distinct chemical and physical properties compared to other glycosylamines.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-methylanilino)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7-2-4-8(5-3-7)13-12-11(16)10(15)9(14)6-17-12/h2-5,9-16H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQMOMTTXCJVRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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